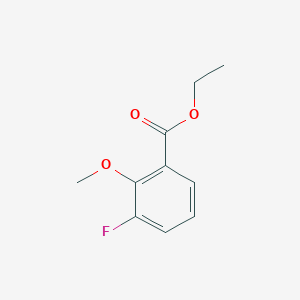

Ethyl 3-fluoro-2-methoxybenzoate

Description

Ethyl 3-fluoro-2-methoxybenzoate (CAS 1106304-72-6) is an aromatic ester with the molecular formula C10H11FO3 and an inferred molecular weight of 198.19 g/mol (calculated from structural analogs). This compound features a benzene ring substituted with a fluorine atom at position 3, a methoxy group (-OCH3) at position 2, and an ethyl ester (-COOCH2CH3) at position 1.

Propriétés

IUPAC Name |

ethyl 3-fluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWABSZUZCPYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Ethyl 3-fluoro-2-methoxybenzoate finds applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism by which Ethyl 3-fluoro-2-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The methoxy group can also influence the compound's solubility and metabolic stability.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key differences between Ethyl 3-fluoro-2-methoxybenzoate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |

|---|---|---|---|---|---|

| Ethyl 3-fluoro-2-methoxybenzoate | 1106304-72-6 | C10H11FO3 | ~198.19 | 3-F, 2-OCH3, 1-COOCH2CH3 | Fluorine and methoxy enhance polarity |

| Ethyl 2-methoxybenzoate | 7335-26-4 | C10H12O3 | 180.20 | 2-OCH3, 1-COOCH2CH3 | Lacks fluorine; simpler electronic profile |

| Ethyl 3-fluoro-2-methylbenzoate | 114312-57-1 | C10H11FO2 | 182.19 | 3-F, 2-CH3, 1-COOCH2CH3 | Methyl vs. methoxy alters steric/electronic effects |

| Methyl 3-fluoro-2-methoxybenzoate | 106428-04-0 | C9H9FO3 | 184.16 | 3-F, 2-OCH3, 1-COOCH3 | Methyl ester reduces lipophilicity |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | 1379295-48-3 | C10H10ClFO2 | 216.64 | 2-Cl, 6-F, 3-CH3, 1-COOCH2CH3 | Halogen diversity increases bioactivity |

Functional Group and Reactivity Analysis

- Fluorine vs. Hydrogen : The fluorine atom in Ethyl 3-fluoro-2-methoxybenzoate (vs. Ethyl 2-methoxybenzoate) increases electronegativity, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions. This enhances suitability for synthesizing fluorinated bioactive molecules .

- Methoxy (-OCH3) vs. Methyl (-CH3) : The methoxy group is strongly electron-donating via resonance, while methyl is weakly donating via induction. This difference impacts reaction rates in nucleophilic acyl substitution or hydrolysis. For example, Ethyl 3-fluoro-2-methoxybenzoate may hydrolyze faster than its methyl-substituted analog (Ethyl 3-fluoro-2-methylbenzoate) under acidic conditions .

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and boiling points than methyl esters. Methyl 3-fluoro-2-methoxybenzoate (MW 184.16) is lighter and may have better solubility in polar solvents compared to its ethyl counterpart .

Activité Biologique

Ethyl 3-fluoro-2-methoxybenzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Ethyl 3-fluoro-2-methoxybenzoate is characterized by its molecular formula and a molecular weight of approximately 200.19 g/mol. The compound features a methoxy group and a fluorine atom on the benzoate structure, which enhances its reactivity and potential applications in biological systems.

The synthesis of ethyl 3-fluoro-2-methoxybenzoate typically involves the following steps:

- Starting Material : The synthesis begins with the appropriate substituted benzoic acid.

- Fluorination : A fluorination reaction is performed to introduce the fluorine atom at the 3-position.

- Esterification : The resulting acid is then reacted with ethanol in the presence of an acid catalyst to form ethyl 3-fluoro-2-methoxybenzoate.

The biological activity of ethyl 3-fluoro-2-methoxybenzoate is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Modification of Biological Molecules : The compound can modify proteins and nucleic acids, aiding in the study of their functions and interactions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Antifungal Activity

Recent studies have shown that compounds similar to ethyl 3-fluoro-2-methoxybenzoate exhibit antifungal properties. For instance, a related compound demonstrated good antifungal activity against several plant pathogens, including Sclerotinia sclerotiorum and Rhizoctonia solani, with inhibition rates exceeding 80% at concentrations around 50 µg/mL .

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| Ethyl 3-fluoro-2-methoxybenzoate | S. sclerotiorum | >80 |

| Ethyl 3-fluoro-2-methoxybenzoate | R. solani | 80.8 |

Case Studies

- Antifungal Studies : A study evaluating various fluorinated benzoates found that those with electron-donating groups at specific positions on the benzene ring exhibited enhanced antifungal activity against phytopathogenic fungi . This suggests that ethyl 3-fluoro-2-methoxybenzoate may be optimized for similar applications.

- Enzymatic Inhibition : Research into related compounds indicates that modifications at the methoxy position can significantly alter inhibitory effects on enzymes such as topoisomerases, which are critical for DNA replication and transcription .

Future Directions

The biological activity of ethyl 3-fluoro-2-methoxybenzoate warrants further investigation to elucidate its mechanisms and potential therapeutic applications. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Identifying specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance bioactivity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.